3-(Benzylamino)-1-ethyl-1H-pyrrole-2,5-dione
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Overview
Description
1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- is a compound that belongs to the class of pyrrole derivatives. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pyrrole ring with an ethyl group and a phenylmethylamino group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of maleimide with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and other reagents in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Maleimide, N-ethyl-: A similar compound with an ethyl group attached to the maleimide ring.
Ethylmaleimide: Another related compound with similar structural features.
Maleic acid N-ethylimide: A compound with an ethyl group attached to the maleic acid imide ring.
Uniqueness
1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(benzylamino)-1-ethylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H14N2O2/c1-2-15-12(16)8-11(13(15)17)14-9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 |
InChI Key |
YXCXSYASBJFKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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